molecular formula C10H19N B14424951 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-80-7

1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14424951
CAS No.: 87401-80-7
M. Wt: 153.26 g/mol
InChI Key: ZZUQJURQNRSEBS-UHFFFAOYSA-N
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Description

1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyrrole synthesis is a classical method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method has been rejuvenated with non-conventional conditions such as microwave irradiation and flow synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of a fused cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

87401-80-7

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,3,5-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-7-4-9-8(2)6-11(3)10(9)5-7/h7-10H,4-6H2,1-3H3

InChI Key

ZZUQJURQNRSEBS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CN(C2C1)C)C

Origin of Product

United States

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